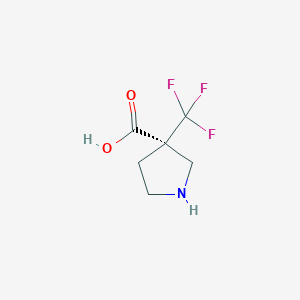

(3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

(3R)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) moiety at the C3 position of the pyrrolidine ring. Its stereochemistry (R-configuration at C3) is critical for interactions in medicinal chemistry, particularly in modulating pharmacokinetic properties such as metabolic stability and lipophilicity. This compound serves as a versatile intermediate in synthesizing bioactive molecules, including kinase inhibitors and ion channel modulators .

Properties

Molecular Formula |

C6H8F3NO2 |

|---|---|

Molecular Weight |

183.13 g/mol |

IUPAC Name |

(3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1 |

InChI Key |

VEUBBZBEISLEIY-RXMQYKEDSA-N |

Isomeric SMILES |

C1CNC[C@]1(C(=O)O)C(F)(F)F |

Canonical SMILES |

C1CNCC1(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under conditions that promote nucleophilic substitution.

Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonium salts.

Major Products:

- Oxidized derivatives of the pyrrolidine ring.

- Reduced forms of the carboxylic acid group.

- Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(3R)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The trifluoromethyl group at C3 distinguishes the target compound from analogs with alternative substituents or stereochemistry. Key comparisons include:

Key Research Findings

Stereochemical Corrections : Initial misassignments of configuration in pyrrolidine derivatives (e.g., 3S,5R vs. 3R) highlight the importance of X-ray crystallography for validation .

Role of -CF₃ : The trifluoromethyl group improves metabolic stability and membrane permeability compared to methyl or phenyl substituents .

Biological Activity

(3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This compound, part of the pyrrolidine family, has garnered interest in medicinal chemistry due to its potential therapeutic applications and interaction with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHFN\O. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. The presence of the carboxylic acid functional group allows for various chemical reactions that can be exploited in biological assays.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activity. The trifluoromethyl moiety is known to enhance the pharmacokinetic properties of drugs, potentially improving their bioavailability and therapeutic efficacy. Here are some notable biological activities associated with this compound:

- Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes, potentially modulating metabolic pathways.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound could have implications in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The structural characteristics suggest potential anti-inflammatory effects, which are critical in various chronic diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Study on Trifluoromethyl Compounds : A comprehensive review highlighted that trifluoromethyl-containing compounds often demonstrate enhanced potency in inhibiting various receptors compared to their non-fluorinated analogs. For example, the inclusion of a trifluoromethyl group increased the potency for inhibiting serotonin uptake significantly .

- Pharmacological Investigations : Research into similar pyrrolidine derivatives has indicated their ability to interact with neurotransmitter systems, suggesting that this compound may also influence neurotransmitter release or receptor binding .

Interaction Studies

To elucidate the pharmacodynamics of this compound, interaction studies with biological macromolecules are essential. Techniques such as:

- Molecular Docking : This computational method can predict how the compound binds to target proteins.

- Binding Affinity Assays : These experimental approaches measure how strongly the compound interacts with specific receptors or enzymes.

Comparative Analysis

A comparison of structurally similar compounds reveals distinct biological activities attributed to their unique configurations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3S)-4-fluorothreonine | Fluorinated amino acid | Mild antibiotic activity |

| (S)-2-amino-5-(trifluoromethyl)pentanoic acid | Aliphatic amino acid | Anticonvulsant properties |

| 4-(Trifluoromethyl)pyrrolidine | Similar pyrrolidine structure | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.